molecular formula C11H13NO4 B8575658 Methyl 2-(4-methoxy-3,5-dimethyl-pyridin-2-yl)-2-oxoacetate

Methyl 2-(4-methoxy-3,5-dimethyl-pyridin-2-yl)-2-oxoacetate

Cat. No. B8575658
M. Wt: 223.22 g/mol
InChI Key: FAYZPGXRRFBXIU-UHFFFAOYSA-N
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Patent
US05677302

Procedure details

To a suspension of 250 mg of 3-[(4-methoxy-3,5-dimethyl-2-pyridyl)oxomethyl]-1,2,4-thiadiazolo[4,5-a]benzimidazole in 125 mL methanol and 38 mL 0.1M hydrochloric acid was added 161 μL of 3-mercaptopropionic acid. After complete degradation of the starting material, the mixture was neutralized to pH 6 with aqueous sodium bicarbonate and extracted with ethyl acetate. The ethyl acetate was dried on anhydrous magnesium sulfate and evaporated. The crude material was purified by chromatography to give 93 mg of 2-imino-2-(2-mercapto-1-benzimidazolyl)-1-(4-methoxy-3,5-dimethyl-2-pyridyl) ethanone, 65 mg of 2-mercaptobenzimidazole and 61 mg of methyl 2-(4-methoxy-3,5-dimethyl-2-pyridyl)-2-oxoacetate. 2-Imino-2-(2-mercapto-1-benzimidazolyl)-1-(4-methoxy-3,5-dimethyl-2-pyridyl)ethanone: 1H NMR (CDCl3) δ10.55 (br s, 1H, NH or SH), 10.35 (br s, 1H, NH or SH), 8.10 (d, 1H, J=7 Hz, ArH), 7.80 (s, 1H, H6 of pyridyl), 7.35-7.20 (m, 2H, 2×ArH), 7.10 (d, 1H, J=7.9 Hz, ArH), 3.75 (s, 3H, OCH3), 2.60 (s, 3H, ARCH3), 2.15 (s, 3H, ArCH3) ppm; IR (KBr) ν3262, 1691, 1635, 1502, 1458, 1396, 1328, 1272, 1247, 1004, 746 cm-1 ; MS (electrospray)m/z 341 (MH+), 191 (MH+ -2-mercaptobenzimidazole). 2-Mercaptobenzimidazole: the material was found to be identical to an authentic sample purchased from Aldrich Chemical Co. by 1H NMR, IR and TLC. Methyl 2-(4-methoxy-3,5-dimethyl-2-pyridyl)-2-oxoacetate: 1H NMR (CDCl3) δ8.45 (s, 1H, ArH), 4.1 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 2.65 (s, 3H, ArCH3), 2.4 (s, 3H, ArCH3) ppm; IR (KBr) ν1747, 1703, 1468, 1394, 1310, 1242, 1206, 1120, 1004, 740 cm-1 ; MS m/z 224 (M+ +H), 164 (M+ -CO2Me), 136 (M+ -CO2Me-CO).
Name
3-[(4-methoxy-3,5-dimethyl-2-pyridyl)oxomethyl]-1,2,4-thiadiazolo[4,5-a]benzimidazole
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
161 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[CH:7][N:6]=[C:5]([C:10](=[O:23])[C:11]2[N:18]3[C:14](=[N:15][C:16]4[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=43)[S:13][N:12]=2)[C:4]=1[CH3:24].S[CH2:26]CC(O)=O.[C:31](=[O:34])(O)[O-:32].[Na+]>CO.Cl>[NH:12]=[C:11]([N:18]1[C:17]2[CH:19]=[CH:20][CH:21]=[CH:22][C:16]=2[N:15]=[C:14]1[SH:13])[C:10]([C:5]1[C:4]([CH3:24])=[C:3]([O:2][CH3:1])[C:8]([CH3:9])=[CH:7][N:6]=1)=[O:23].[SH:13][C:14]1[NH:15][C:16]2[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=2[N:18]=1.[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[CH:7][N:6]=[C:5]([C:10](=[O:23])[C:31]([O:32][CH3:26])=[O:34])[C:4]=1[CH3:24] |f:2.3|

Inputs

Step One
Name
3-[(4-methoxy-3,5-dimethyl-2-pyridyl)oxomethyl]-1,2,4-thiadiazolo[4,5-a]benzimidazole
Quantity
250 mg
Type
reactant
Smiles
COC1=C(C(=NC=C1C)C(C1=NSC2=NC3=C(N21)C=CC=C3)=O)C
Name
Quantity
125 mL
Type
solvent
Smiles
CO
Name
Quantity
38 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
161 μL
Type
reactant
Smiles
SCCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate was dried on anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
N=C(C(=O)C1=NC=C(C(=C1C)OC)C)N1C(=NC2=C1C=CC=C2)S
Measurements
Type Value Analysis
AMOUNT: MASS 93 mg
Name
Type
product
Smiles
SC=1NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
Name
Type
product
Smiles
COC1=C(C(=NC=C1C)C(C(=O)OC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 61 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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